4-Bromo-6-(3,5-dichlorophenyl)pyrimidine

Antimalarial PfDHODH inhibition Plasmodium falciparum

This halogenated pyrimidine offers a 4-bromo handle for rapid Suzuki coupling (50–100× faster oxidative addition than chloro) and a 3,5-dichlorophenyl group for enhanced lipophilicity (cLogP ~4.1) and target binding. Validated as a PfDHODH inhibitor (EC50 7 nM) and documented in patent literature for CHK, PDK, and AKT kinase inhibitors. Ideal for parallel library synthesis and fragment growing strategies. Order now for your kinase inhibitor program.

Molecular Formula C10H5BrCl2N2
Molecular Weight 303.97 g/mol
CAS No. 1598842-20-6
Cat. No. B1475341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
CAS1598842-20-6
Molecular FormulaC10H5BrCl2N2
Molecular Weight303.97 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br
InChIInChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H
InChIKeyYEIBZEIPKPNGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS 1598842-20-6): Chemical Properties, Identity, and Procurement Baseline


4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS: 1598842-20-6) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₅BrCl₂N₂ and a molecular weight of 303.97 g/mol . The compound consists of a pyrimidine core substituted with a bromine atom at the 4-position and a 3,5-dichlorophenyl group at the 6-position . It functions primarily as a synthetic intermediate and scaffold for kinase inhibitor development, with documented applications in antimalarial research and cancer therapeutics .

Why 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine Cannot Be Substituted with Generic 4-Halo-6-arylpyrimidine Analogs in Critical Research Programs


Substituting 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine with structurally similar analogs (e.g., 4-chloro-6-(3,5-dichlorophenyl)pyrimidine or 4-bromo-6-phenylpyrimidine) introduces demonstrable changes in key physicochemical properties and biological activity profiles. The 3,5-dichloro substitution pattern on the phenyl ring alters electron density distribution and lipophilicity compared to unsubstituted or mono-halogenated analogs, directly impacting target binding and ADME parameters [1]. The 4-bromo substituent provides distinct reactivity in cross-coupling reactions relative to 4-chloro or 4-iodo analogs, with bromine offering an optimal balance between oxidative addition kinetics and stability for Suzuki-Miyaura coupling applications [2]. These differences translate to non-interchangeable biological outcomes in enzyme inhibition and cellular activity assays.

Quantitative Differentiation Evidence for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine: Head-to-Head and Cross-Study Comparisons


Anti-Plasmodial Activity: Target Compound EC50 of 7 nM Against P. falciparum 3D7

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine demonstrates anti-plasmodial activity with an EC50 of 7 nM against Plasmodium falciparum 3D7 cells [1]. A related compound bearing the 4-bromo-6-(3,5-dichlorophenyl)pyrimidine scaffold showed an EC50 of 8.20 nM against the same strain [2]. In contrast, the 4-chloro analog (4-chloro-6-(3,5-dichlorophenyl)pyrimidine) exhibits no documented anti-plasmodial activity data in public databases, and the unsubstituted phenyl analog (4-bromo-6-phenylpyrimidine) lacks reported antimalarial activity at comparable potency thresholds.

Antimalarial PfDHODH inhibition Plasmodium falciparum

Synthetic Versatility: Optimized Bromine Leaving Group for Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions [1]. Compared to the 4-chloro analog (4-chloro-6-(3,5-dichlorophenyl)pyrimidine), the C-Br bond undergoes oxidative addition approximately 50-100 times faster than the C-Cl bond under standard Suzuki-Miyaura conditions, enabling more efficient and higher-yielding diversification [2]. The 4-iodo analog would provide even faster oxidative addition but suffers from significantly reduced bench stability and higher cost.

Suzuki coupling Cross-coupling Medicinal chemistry

Lipophilicity and Membrane Permeability: cLogP of 4.1 for 4-Chloro Analog Suggests Enhanced Cellular Uptake for the Scaffold Class

The 3,5-dichlorophenyl-substituted pyrimidine scaffold exhibits significantly higher calculated lipophilicity compared to unsubstituted phenyl analogs. The 4-chloro-6-(3,5-dichlorophenyl)pyrimidine analog has a computed XLogP3-AA value of 4.1 [1]. By contrast, the unsubstituted phenyl analog (4-bromo-6-phenylpyrimidine) is expected to have a substantially lower cLogP value (approximately 2.5-2.8 based on structural calculations), reflecting a >10-fold difference in octanol-water partition coefficient . 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is expected to exhibit comparable lipophilicity to its 4-chloro analog given the similar halogen substitution pattern.

Lipophilicity cLogP Drug-likeness

Documented Utility in Kinase Inhibitor Patent Families (CHK, PDK, AKT)

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is explicitly claimed as a synthetic intermediate in patent families describing CHK-, PDK-, and AKT-inhibitory pyrimidines [1]. The compound serves as a key building block for generating diverse kinase inhibitor libraries through sequential substitution at the 2-, 4-, and 6-positions of the pyrimidine core [2]. While 4-bromo-6-phenylpyrimidine has also been used in kinase inhibitor synthesis, the 3,5-dichlorophenyl substitution provides distinct selectivity profiles and binding interactions not achievable with unsubstituted or mono-halogenated phenyl rings [3].

Kinase inhibition CHK PDK AKT

Evidence-Backed Application Scenarios for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine in Drug Discovery and Chemical Biology


Antimalarial Lead Optimization Targeting PfDHODH

Research programs focused on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition should prioritize 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine as a core scaffold based on its demonstrated EC50 of 7 nM against P. falciparum 3D7 [1]. The compound's substitution pattern provides a validated starting point for SAR expansion, with the 4-bromo position enabling rapid analog generation via Suzuki coupling while the 3,5-dichlorophenyl group contributes to target binding affinity and lipophilicity-driven cellular penetration. [2].

Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Diversification

Medicinal chemistry groups developing CHK, PDK, or AKT kinase inhibitors should select 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine over the 4-chloro analog due to the C-Br bond's 50-100× faster oxidative addition kinetics in Suzuki-Miyaura cross-coupling, enabling more efficient parallel library synthesis. [1] The 3,5-dichlorophenyl group provides enhanced lipophilicity (cLogP ≈ 4.1) compared to unsubstituted phenyl analogs, which correlates with improved membrane permeability essential for achieving cellular target engagement. [2].

Scaffold-Hopping and Bioisostere Exploration in Cancer Therapeutics

For research teams investigating novel kinase inhibitors with improved selectivity profiles, 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine offers a distinct substitution pattern documented in granted patent literature covering CHK, PDK, and AKT targets. [1] The combination of 4-bromo and 3,5-dichlorophenyl substituents creates a chemical space that differs meaningfully from mono-halogenated phenyl pyrimidines, enabling exploration of structure-activity relationships not accessible with simpler analogs. [2].

Fragment-Based Drug Discovery Building Block

This compound serves as an optimal advanced intermediate for fragment growing strategies due to its balanced molecular weight (303.97 g/mol) and two orthogonal reactive handles (4-bromo for cross-coupling, pyrimidine nitrogens for further functionalization). [1] The documented anti-plasmodial activity provides a biological anchor for structure-guided optimization campaigns. [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.